molecular formula C24H19Cl2F3N2O5S B2780630 N-((3R,4R,5S)-5-(3,6-Dichloro-9H-carbazol-9-yl)-4-hydroxytetrahydro-2H-pyran-3-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2088956-21-0

N-((3R,4R,5S)-5-(3,6-Dichloro-9H-carbazol-9-yl)-4-hydroxytetrahydro-2H-pyran-3-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2780630
CAS No.: 2088956-21-0
M. Wt: 575.38
InChI Key: XXCAYCBBVUGGDY-OIBXWCBGSA-N
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Description

N-((3R,4R,5S)-5-(3,6-Dichloro-9H-carbazol-9-yl)-4-hydroxytetrahydro-2H-pyran-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C24H19Cl2F3N2O5S and its molecular weight is 575.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts have been dedicated to synthesizing sulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study by Ş. Küçükgüzel et al. (2013) on celecoxib derivatives explored these compounds for their multifaceted biological activities, revealing that certain derivatives exhibited significant anti-inflammatory and analgesic properties without causing tissue damage, highlighting the therapeutic potential of sulfonamides in managing pain and inflammation without adverse side effects (Ş. Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Activities

Sulfonamide derivatives have also been investigated for their anticancer and antimicrobial effects. For example, research conducted by H. Gul et al. (2016) synthesized sulfonamide compounds and evaluated their cytotoxic and carbonic anhydrase inhibitory effects, identifying compounds with high tumor selectivity and potency, underscoring the potential of sulfonamide derivatives as novel anticancer agents (H. Gul et al., 2016).

Molecular Docking and Theoretical Studies

Further, the synthesis and evaluation of benzenesulfonamide derivatives for antitumor activity, as researched by Asmaa M. Fahim and Mona A. Shalaby (2019), included molecular docking and Density Functional Theory (DFT) calculations to understand the interaction mechanisms of these compounds with biological targets, showing some compounds exhibited significant in vitro antitumor activity against specific cancer cell lines (Asmaa M. Fahim, Mona A. Shalaby, 2019).

Properties

IUPAC Name

N-[5-(3,6-dichlorocarbazol-9-yl)-4-hydroxyoxan-3-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2F3N2O5S/c25-13-1-7-20-17(9-13)18-10-14(26)2-8-21(18)31(20)22-12-35-11-19(23(22)32)30-37(33,34)16-5-3-15(4-6-16)36-24(27,28)29/h1-10,19,22-23,30,32H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCAYCBBVUGGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CO1)N2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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